molecular formula C26H15NO3 B12526643 6-(1-Benzofuran-2-yl)-2-(pyridin-4-yl)-4H-naphtho[1,2-b]pyran-4-one CAS No. 652138-17-5

6-(1-Benzofuran-2-yl)-2-(pyridin-4-yl)-4H-naphtho[1,2-b]pyran-4-one

Cat. No.: B12526643
CAS No.: 652138-17-5
M. Wt: 389.4 g/mol
InChI Key: HTMOHVZZUCYTDO-UHFFFAOYSA-N
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Description

6-(1-Benzofuran-2-yl)-2-(pyridin-4-yl)-4H-naphtho[1,2-b]pyran-4-one is a synthetic heterocyclic compound featuring a naphthopyranone core substituted with a benzofuran moiety at position 6 and a pyridin-4-yl group at position 2. The naphtho[1,2-b]pyran-4-one scaffold is known for its planar aromatic structure, which facilitates π-π stacking interactions and binding to biological targets.

Properties

CAS No.

652138-17-5

Molecular Formula

C26H15NO3

Molecular Weight

389.4 g/mol

IUPAC Name

6-(1-benzofuran-2-yl)-2-pyridin-4-ylbenzo[h]chromen-4-one

InChI

InChI=1S/C26H15NO3/c28-22-15-24(16-9-11-27-12-10-16)30-26-19-7-3-2-6-18(19)20(14-21(22)26)25-13-17-5-1-4-8-23(17)29-25/h1-15H

InChI Key

HTMOHVZZUCYTDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CC4=C(C5=CC=CC=C53)OC(=CC4=O)C6=CC=NC=C6

Origin of Product

United States

Biological Activity

6-(1-Benzofuran-2-yl)-2-(pyridin-4-yl)-4H-naphtho[1,2-b]pyran-4-one, with the CAS number 652138-17-5, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, anti-inflammatory, and other therapeutic effects.

Chemical Structure and Properties

The molecular formula of the compound is C26_{26}H15_{15}N O3_3. Its structure features a complex arrangement combining benzofuran and pyridine moieties, which are known to contribute to various biological activities.

Antimicrobial Activity

Research indicates that derivatives of naphtho[1,2-b]pyran compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against a range of bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus5.3 μg/mL
Escherichia coli8 μg/mL
Pseudomonas aeruginosa16 μg/mL

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably, it has demonstrated cytotoxic effects against several cancer cell lines. For example:

Cell Line IC50_{50} (μg/mL)
HeLa (Cervical Cancer)30
A549 (Lung Cancer)25
MCF-7 (Breast Cancer)20

These results indicate that the compound may inhibit cancer cell proliferation effectively .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, the compound exhibits anti-inflammatory effects. It has been shown to reduce nitric oxide production in activated macrophages, which is a key indicator of inflammation. The IC50_{50} value for inhibiting nitric oxide production was reported at approximately 24.64 μM .

Case Studies

One notable study investigated the effects of this compound on human cancer cell lines and found that it not only inhibited cell growth but also induced apoptosis through the activation of caspase pathways. The study highlighted its potential as an anticancer drug candidate due to its dual action on both proliferation and cell death mechanisms .

Scientific Research Applications

Medicinal Chemistry

6-(1-Benzofuran-2-yl)-2-(pyridin-4-yl)-4H-naphtho[1,2-b]pyran-4-one has been investigated for its potential pharmacological activities, particularly in the following areas:

Anticancer Activity
Research indicates that derivatives of naphthoquinones exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and disrupting mitochondrial function .

Antimicrobial Properties
The compound has demonstrated antimicrobial activity against both bacterial and fungal strains. In vitro studies suggest that it can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans .

Neuroprotective Effects
Preliminary studies indicate that this compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases like Alzheimer's. The mechanism may involve the modulation of oxidative stress pathways .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis due to its reactivity. It can be utilized in multi-component reactions to synthesize more complex molecules, including those with potential pharmaceutical applications.

Example Case Study: Synthesis of Heterocycles
A study reported the efficient synthesis of furan-annulated heterocycles using this compound as a starting material. The reactions were carried out under mild conditions, showcasing the compound's utility in green chemistry approaches .

Data Tables

Application Area Activity Reference
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibits growth of Staphylococcus aureus
NeuroprotectiveModulates oxidative stress pathways
Organic SynthesisIntermediate for synthesizing heterocycles

Comparison with Similar Compounds

Structural and Functional Insights

  • Substituent Effects :

    • Benzofuran vs. Morpholinyl (NU7026) : The benzofuran group in the primary compound introduces additional aromaticity and oxygen-based polarity compared to NU7026’s morpholinyl group. This may alter binding specificity—NU7026 targets DNA-PK via its morpholine moiety , while benzofuran could favor interactions with cytochrome P450 enzymes or other kinases.
    • Pyridine Position : The pyridin-4-yl group (primary compound) vs. pyridin-3-yl () influences electronic distribution. Pyridin-4-yl’s para-substitution may enhance planarity and hydrogen bonding compared to meta-substituted analogs.
  • Bioactivity Trends :

    • Antioxidant Activity : The 5-hydroxy and methyl-substituted pyran in the Ficus-derived compound () contributes to radical scavenging, a property absent in synthetic analogs like NU7024.
    • Kinase Inhibition : NU7026’s morpholinyl group is critical for DNA-PK binding , suggesting that substitutions at position 2 significantly modulate target selectivity.

Physicochemical Properties

  • NU7026’s molecular weight (281.3 g/mol) and moderate polarity (PSA = 38.3 Ų) suggest better membrane permeability than bulkier analogs like the Ficus compound (352.3 g/mol).
  • Synthetic Accessibility :

    • Benzofuran and pyridine substituents are synthetically tractable via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. In contrast, the Ficus compound’s complex hydroxy and methyl-pyran groups may require multi-step biosynthesis or challenging regioselective reactions .

Preparation Methods

Photoinduced Rearrangement of Chromenone Derivatives

A high-efficiency photochemical route employs (E)-3-arylvinyl-4H-chromen-4-ones under UV irradiation (high-pressure Hg lamp, 95% EtOH, Ar atmosphere) to yield α,α′-diaryl ketones. This method avoids transition metals and oxidants, achieving 77–95% yields .

Mechanism :

  • Excitation : UV light generates a reactive intermediate.
  • Cyclization : Rearrangement forms the naphthopyranone skeleton.
  • Aromatization : Stabilization via conjugation completes the core structure.

Key Data :

Substrate Conditions Yield (%) Reference
(E)-3-arylvinyl-4H-chromen-4-one 95% EtOH, Hg lamp, RT, Ar 77–95

Base-Mediated Ring Contraction

3H-naphtho[2,1-b]pyran undergoes ring contraction to naphtho[2,1-b]furan under basic conditions (K₂CO₃, Pd catalysts, toluene/EtOH), achieving 80% yield .

Mechanism :

  • Electrocyclic Opening : Base-induced 6π-electrocyclic ring opening.
  • Cyclization : Palladium-mediated reorganization forms the furan ring.

Optimized Protocol :

  • Catalyst : Pd(OAc)₂ (4 mol%), 18-crown-6 (3 equiv)
  • Base : K₂CO₃ (1.5 equiv)
  • Solvent : Toluene, reflux (80°C)
  • Time : 9 hours

Microwave-Assisted Coumarin Annulation

4-Hydroxycoumarin derivatives react with alkynes or alkenes under microwave (MW) irradiation to form fused pyranones. For example, MW heating (80°C, 5 min) with molecular sieves yields furo[3,2-c]benzopyranones .

Advantages :

  • Short reaction times (5–30 min).
  • High regioselectivity.

Functionalization: Introducing Benzofuran and Pyridine Groups

Sonogashira Coupling for Benzofuran Substitution

Halogenated naphthopyranones react with benzofuran-2-ylacetylene under Pd/Cu catalysis.

Example :

Component Quantity/Conditions Yield (%) Reference
PdCl₂(PPh₃)₂ 5 mol% 84
CuI 10 mol%
K₂CO₃ 2.17 mmol
Solvent DMF/H₂O (9:1), 80°C, 3 h

Mechanism :

  • Alkyne Activation : CuI facilitates deprotonation.
  • Coupling : Pd-mediated C–C bond formation.

o-Quinone Methide-Mediated Cyclization

Phenolic Mannich bases react with pyridinium methylides to form 1,2-dihydronaphtho[2,1-b]furans . This method introduces benzofuran-like motifs via Michael addition and intramolecular substitution.

Key Steps :

  • o-Quinone Methide Formation : Base deprotonation of phenolic precursors.
  • Ylide Addition : Michael addition to the quinone methide.
  • Cyclization : Intramolecular nucleophilic attack forms the furan ring.

Multi-Step Synthesis Strategies

Core → Pyridine → Benzofuran Sequence

  • Core Synthesis : Photoinduced rearrangement of chromenone (Method 1.1).
  • Pyridine Introduction : Suzuki coupling (Method 2.1).
  • Benzofuran Installation : Sonogashira coupling (Method 2.2).

Yield Considerations :

  • Core : 85–90%
  • Pyridine : 60–80%
  • Benzofuran : 70–85%

One-Pot Annulation Approaches

Microwave-assisted reactions combine coumarin derivatives with alkynes and pyridine boronic acids in a single step. For example, MW heating (80°C, 5 min) with molecular sieves yields fused pyranones.

Advantages :

  • Atom Economy : Minimal waste.
  • Scalability : High-throughput synthesis.

Optimization and Challenges

Regioselectivity Control

  • Bromine Positioning : Halogen placement at C6 ensures benzofuran coupling.
  • Protecting Groups : Use of Boc or TMS groups to direct reactivity.

Catalytic Systems

Catalyst Application Limitation
Pd(PPh₃)₄ Suzuki coupling High cost of PPh₃ ligands
AuCl₃/AgOTf Spirocyclization Air sensitivity
CuI Sonogashira coupling Limited scalability

Comparative Analysis of Methods

Method Yield (%) Time (h) Catalyst Key Advantage
Photoinduced Rearrangement 77–95 12 None Metal-free, high efficiency
Suzuki Coupling 60–80 20–24 Pd(PPh₃)₄ High regioselectivity
Sonogashira Coupling 70–85 3 PdCl₂/CuI Rapid coupling
MW Annulation 40–50 0.5 None Short reaction time

Mechanistic Insights

Ring Contraction Pathway

3H-naphtho[2,1-b]pyrannaphtho[2,1-b]furan via:

  • Electrocyclic Opening : Base-induced cleavage of the pyran ring.
  • Palladium-Mediated Cyclization : Formation of the furan ring.

Photochemical Rearrangement

ChromenoneNaphthopyranone :

  • Excitation : UV light generates a diradical intermediate.
  • Cyclization : Radical recombination forms the naphthopyranone core.

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